1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane
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Overview
Description
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is an organic compound characterized by the presence of an iodomethyl group, a methyl group, and a propan-2-yloxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane typically involves the iodination of a suitable precursor. One common method is the reaction of 4-methyl-1-(propan-2-yloxy)cyclohexane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (40-60°C).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone, water), and controlled temperature (0-25°C).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran), and low temperature (0-10°C).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding alcohols or ketones.
Reduction: Reduced derivatives with the iodomethyl group converted to a methyl group.
Scientific Research Applications
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane depends on its chemical interactions with other molecules. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The propan-2-yloxy group may enhance the compound’s solubility and reactivity. The molecular targets and pathways involved vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane: Similar structure but with a cycloheptane ring.
1-(Iodomethyl)-1-(propan-2-yloxy)cyclooctane: Similar structure but with a cyclooctane ring.
Uniqueness
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is unique due to the presence of a methyl group on the cyclohexane ring, which can influence its chemical reactivity and physical properties. The combination of the iodomethyl and propan-2-yloxy groups also provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C11H21IO |
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Molecular Weight |
296.19 g/mol |
IUPAC Name |
1-(iodomethyl)-4-methyl-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C11H21IO/c1-9(2)13-11(8-12)6-4-10(3)5-7-11/h9-10H,4-8H2,1-3H3 |
InChI Key |
HQYWOHXKJKMKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CI)OC(C)C |
Origin of Product |
United States |
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